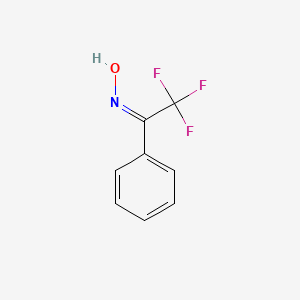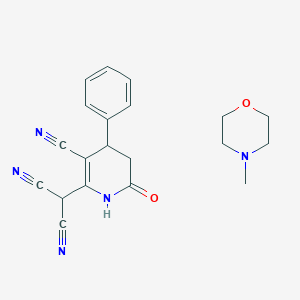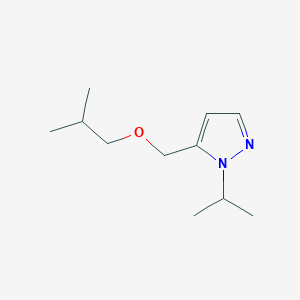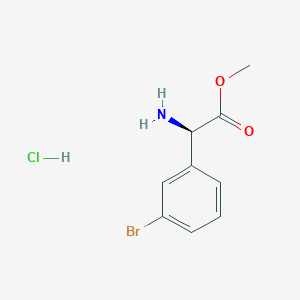![molecular formula C15H18Cl2N2O2 B2762329 N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2197637-82-2](/img/structure/B2762329.png)
N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide, also known as DMOAD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMOAD belongs to the class of drugs known as disease-modifying osteoarthritis drugs, which are designed to slow down the progression of osteoarthritis by targeting the underlying mechanisms of the disease.
Mécanisme D'action
The exact mechanism of action of N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the breakdown of cartilage. N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the joints.
Biochemical and Physiological Effects:
N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has been shown to have several biochemical and physiological effects, including the promotion of cartilage repair, the inhibition of cartilage degradation, and the reduction of inflammation in the joints. N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has also been shown to have chondroprotective effects, which can help to prevent further damage to the joints.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has several advantages for use in lab experiments, including its ability to target the underlying mechanisms of osteoarthritis and its chondroprotective effects. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research and development of N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide, including the exploration of its potential therapeutic applications in other joint diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more effective and targeted delivery methods.
Méthodes De Synthèse
N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide can be synthesized using various methods, including the reaction of N-methylprop-2-enamide with 3,4-dichlorobenzylamine in the presence of an oxidizing agent. Another method involves the reaction of N-methylprop-2-enamide with 3,4-dichlorobenzaldehyde in the presence of a reducing agent.
Applications De Recherche Scientifique
N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of osteoarthritis. Several studies have shown that N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide can reduce cartilage degradation, inhibit inflammation, and promote cartilage repair. Additionally, N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has been shown to have chondroprotective effects, which can help to prevent further damage to the joints.
Propriétés
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-4-14(20)18(3)10-15(21)19(5-2)9-11-6-7-12(16)13(17)8-11/h4,6-8H,1,5,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDBKRVPQJZZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[(3,4-dichlorophenyl)methyl](ethyl)carbamoyl}methyl)-N-methylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)


![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)


![methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762269.png)